molecular formula C16H16O B14193300 1-Methyl-3-(3-phenylprop-2-enoxy)benzene CAS No. 918134-64-2

1-Methyl-3-(3-phenylprop-2-enoxy)benzene

Cat. No.: B14193300
CAS No.: 918134-64-2
M. Wt: 224.30 g/mol
InChI Key: MPLVYBORBIWQHS-UHFFFAOYSA-N
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Description

1-Methyl-3-(3-phenylprop-2-enoxy)benzene is an organic compound with the molecular formula C16H16O. It is a benzene derivative characterized by the presence of a methyl group and a phenylprop-2-enoxy group attached to the benzene ring. This compound is of interest in various fields due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(3-phenylprop-2-enoxy)benzene typically involves the reaction of 1-methyl-3-hydroxybenzene with 3-phenylprop-2-enyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(3-phenylprop-2-enoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-3-(3-phenylprop-2-enoxy)benzene has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(3-phenylprop-2-enoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This reaction mechanism is crucial for its biological and chemical activity .

Comparison with Similar Compounds

  • 1-Methyl-3-(3-phenylprop-2-enyl)benzene
  • 1-Methyl-3-(3-phenylprop-2-ynyl)benzene
  • 1-Methyl-3-(3-phenylprop-2-ol)benzene

Comparison: 1-Methyl-3-(3-phenylprop-2-enoxy)benzene is unique due to the presence of the phenylprop-2-enoxy group, which imparts distinct chemical and physical properties compared to its analogs. The presence of the oxygen atom in the enoxy group influences its reactivity and interaction with other molecules, making it a valuable compound in various applications .

Properties

CAS No.

918134-64-2

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

1-methyl-3-(3-phenylprop-2-enoxy)benzene

InChI

InChI=1S/C16H16O/c1-14-7-5-11-16(13-14)17-12-6-10-15-8-3-2-4-9-15/h2-11,13H,12H2,1H3

InChI Key

MPLVYBORBIWQHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC=CC2=CC=CC=C2

Origin of Product

United States

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